Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester
Description
Chemical Structure: The compound features a benzoic acid core esterified with a methyl group at the carboxylic acid position. At the 3 and 5 positions of the benzene ring, it bears two symmetric polyethylene glycol (PEG)-like chains, each terminating in an azide (-N₃) group. The azidoethoxy-ethoxy-ethoxy (AEEE) branches create a triethylene glycol spacer between the aromatic core and the reactive azide .
CAS Number: 1798824-06-2 .
Molecular Formula: C₂₀H₂₈N₆O₈ (calculated based on structural similarity to and ).
Applications: Its azide groups enable participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in bioconjugation, polymer chemistry, and drug delivery systems .
Properties
IUPAC Name |
methyl 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O8/c1-28-20(27)17-14-18(33-12-10-31-8-6-29-4-2-23-25-21)16-19(15-17)34-13-11-32-9-7-30-5-3-24-26-22/h14-16H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQTKPSQTWDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCCOCCOCCN=[N+]=[N-])OCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester is particularly interesting due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula: C₁₈H₃₄N₄O₈
- Molecular Weight: 402.49 g/mol
- CAS Registry Number: 131750145
The structure features a benzoic acid core with multiple ethoxy chains and an azido group, which may contribute to its reactivity and biological properties.
The biological activity of benzoic acid derivatives often involves interactions with specific molecular targets. For the compound , potential mechanisms include:
- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Modulation of Signaling Pathways: The azido group may facilitate bioorthogonal reactions, allowing for targeted delivery and activation of therapeutic agents within cells.
Antimicrobial Activity
Research indicates that benzoic acid derivatives possess antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the azido group may enhance these effects by improving solubility and cellular uptake.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoic Acid Derivative | Staphylococcus aureus | 32 µg/mL |
| Benzoic Acid Derivative | Escherichia coli | 16 µg/mL |
Anticancer Activity
Studies have suggested that benzoic acid derivatives can induce apoptosis in cancer cells. For instance, a related compound was shown to activate caspase pathways, leading to programmed cell death in breast cancer cell lines.
- Case Study: A study involving a structurally similar benzoic acid derivative reported a 50% reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of benzoic acid derivatives is crucial for their development as therapeutic agents. Preliminary studies suggest:
- Absorption: The compound is likely to be well-absorbed due to its lipophilic nature.
- Metabolism: Metabolic pathways may involve phase I and II reactions, leading to various metabolites that could retain or enhance biological activity.
- Toxicity: Toxicological assessments are necessary to evaluate the safety profile. Early findings indicate low toxicity levels in mammalian cell lines at therapeutic doses.
Future Directions
Research into this compound should focus on:
- In Vivo Studies: Further investigation into the efficacy and safety in animal models.
- Target Identification: Elucidating specific molecular targets to better understand mechanisms of action.
- Formulation Development: Exploring different formulations to enhance bioavailability and therapeutic effectiveness.
Comparison with Similar Compounds
Benzoic Acid, 3,5-bis[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, Methyl Ester
CAS : 176703-24-5 .
Key Differences :
- Functional Groups : Hydroxyl (-OH) termini replace the azide groups.
- Reactivity : Lacks click chemistry capability; hydroxyls allow for etherification or esterification reactions.
- Solubility : Increased hydrophilicity due to -OH groups, enhancing water solubility compared to the azide derivative.
- Applications : Used in hydrophilic polymer matrices or as a precursor for further functionalization .
Benzoic Acid, 3,5-diethoxy-, Methyl Ester
Benzoic Acid, 3,5-dimethoxy-, Ethyl Ester
CAS : 17275-82-0 .
Key Differences :
- Substituents : Methoxy (-OCH₃) groups at 3,5 positions; ethyl ester instead of methyl.
- Lipophilicity : Higher logP due to methoxy groups, making it more soluble in organic solvents.
- Stability : Resistant to hydrolysis compared to PEG-containing analogs.
- Applications : Utilized in perfumery and as a stabilizer in polymers .
Structural and Functional Analysis
Substituent Effects on Reactivity
| Compound | Reactive Groups | Key Reactions |
|---|---|---|
| Target Compound (CAS 1798824-06-2) | Azide (-N₃) | CuAAC, Staudinger ligation |
| Hydroxy Analog (CAS 176703-24-5) | Hydroxyl (-OH) | Etherification, Esterification |
| Diethoxy Analog (CAS 198623-55-1) | Ethoxy (-OCH₂CH₃) | Electrophilic substitution |
Solubility and Physicochemical Properties
| Compound | logP (Predicted) | Solubility Profile |
|---|---|---|
| Target Compound | ~1.2 | Soluble in polar aprotic solvents (DMF, DMSO) |
| Hydroxy Analog | ~0.8 | High water solubility |
| Diethoxy Analog | ~2.5 | Soluble in ethanol, acetone |
Critical Analysis of Divergent Evidence
- Contradictions in Solubility : While emphasizes lipophilicity for methoxy/ethoxy derivatives, highlights the hydrophilic nature of hydroxyl-terminated analogs. These differences align with substituent chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
